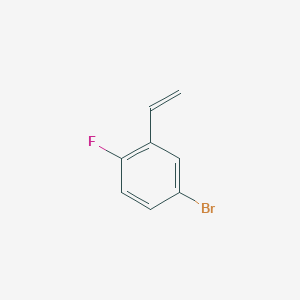

5-Bromo-2-fluorostyrene

Description

5-Bromo-2-fluorostyrene is a halogenated styrene derivative with the molecular formula C₈H₆BrF. It features a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring, attached to a vinyl group (CH₂=CH–). This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions), where its halogen substituents enhance reactivity and regioselectivity .

Properties

IUPAC Name |

4-bromo-2-ethenyl-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVIIPMVFZISRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300837 | |

| Record name | 4-Bromo-2-ethenyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221030-92-8 | |

| Record name | 4-Bromo-2-ethenyl-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221030-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-ethenyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorostyrene typically involves the bromination and fluorination of styrene derivatives. One common method starts with the bromination of 2-fluorostyrene, where bromine is added to the aromatic ring under controlled conditions to yield this compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine and fluorine substituents onto the styrene framework .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluorostyrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.

Polymerization: Like other styrene derivatives, this compound can undergo polymerization to form polymers with unique properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Electrophilic Addition: Halogens like chlorine or bromine can add across the double bond under mild conditions.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) can be used to initiate the polymerization process.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted styrene derivatives can be obtained.

Addition Products: Halogenated styrenes or hydrogenated products are common outcomes of addition reactions.

Scientific Research Applications

Chemistry: 5-Bromo-2-fluorostyrene is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and versatility.

Biology: In biological research, this compound can be used to study the effects of halogenated styrenes on biological systems. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. Its incorporation into polymer matrices can enhance the properties of the resulting materials, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorostyrene involves its interaction with molecular targets through its bromine and fluorine substituents. These halogens can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which can modulate the compound’s behavior in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

5-Bromo-2,4-difluorostyrene (CAS 1935371-62-2)

- Molecular Formula : C₈H₅BrF₂

- Key Features : Additional fluorine at the 4-position increases electronegativity, enhancing reactivity in electrophilic substitutions and cross-coupling reactions.

- Applications : Used in synthesizing fluorinated polymers and bioactive molecules. The dual fluorine substitution improves metabolic stability in drug candidates .

5-Bromo-2-fluorotoluene (CAS 189.02 g/mol)

- Molecular Formula : C₇H₆BrF

- Key Features : A methyl group replaces the vinyl group, reducing conjugation and altering electronic properties. The methyl group is electron-donating, making the ring less reactive toward electrophiles compared to styrenes.

- Applications : Intermediate in agrochemicals and dyes .

5-Bromo-2-fluorobenzonitrile

Physical and Chemical Properties

Biological Activity

5-Bromo-2-fluorostyrene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its biological activity, particularly in relation to cancer treatment and neuropharmacology, is of significant interest. This article reviews the biological properties of this compound, supported by case studies, research findings, and data tables.

This compound (CAS Number: 221030-92-8) is characterized by the presence of both bromine and fluorine substituents on its aromatic ring. These halogen atoms influence its reactivity and biological interactions. The compound serves as a useful scaffold in drug design, particularly for developing inhibitors targeting various biological pathways.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. Its structural features allow for the modulation of biological targets involved in tumor proliferation.

- Case Study: Inhibition of Tumor Cell Proliferation

A series of experiments evaluated the growth inhibitory effects of this compound on L1210 mouse leukemia cells. The compound exhibited potent inhibition with IC50 values in the low micromolar range, indicating significant anticancer activity. The mechanism appears to involve interference with DNA synthesis pathways, similar to other halogenated compounds used in chemotherapy .

Neuropharmacological Effects

The compound's influence on neuronal activity has also been investigated. It is hypothesized that this compound may modulate neurotransmitter systems due to its structural similarity to known neuroactive compounds.

- Study on Neurotransmitter Release

Research involving animal models demonstrated that administration of this compound could enhance the release of certain neurotransmitters, suggesting potential applications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound may form adducts with DNA, leading to replication errors and cell cycle arrest.

- Enzyme Inhibition : It may inhibit key enzymes involved in nucleotide synthesis, affecting cell proliferation.

- Neurotransmitter Modulation : Its halogen substituents can influence receptor binding and signaling pathways in neuronal cells.

Data Table: Biological Activity Summary

| Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Inhibition of L1210 cells | Low micromolar | DNA synthesis interference |

| Enhancement of neurotransmitter | N/A | Modulation of neurotransmitter release |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.